molecular formula C16H24BrNO4 B2963125 tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1690457-91-0

tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate

Cat. No.: B2963125
CAS No.: 1690457-91-0
M. Wt: 374.275
InChI Key: GPTOZSYNKPFQSE-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group attached to a 3-hydroxypropyl chain. This chain is further substituted with a benzyl group bearing a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. The tert-butyl group enhances steric protection of the carbamate moiety, while the hydroxypropyl chain and aromatic substituents influence solubility, hydrogen-bonding capacity, and intermolecular interactions .

Properties

IUPAC Name

tert-butyl N-[2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOZSYNKPFQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl alcohol and tert-butyl carbamate.

    Protection of Hydroxyl Group: The hydroxyl group of 5-bromo-2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Intermediate: The protected intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the 3-hydroxypropyl derivative.

    Deprotection: The protecting group is removed to yield the free hydroxyl compound.

    Carbamate Formation: Finally, the free hydroxyl compound is reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 3-oxo derivatives.

    Reduction: Formation of dehalogenated or demethylated products.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.

Biology and Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features that mimic biologically active molecules.

    Biochemical Studies: Used in studies to understand the interaction of similar compounds with biological targets.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Chain Structure Molecular Formula Molecular Weight Key Features Reference
tert-Butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate 5-Br, 2-OMe 3-Hydroxypropyl C₁₆H₂₄BrNO₄ ~374.27* Bromine at position 5; methoxy at position 2; hydroxypropyl chain N/A†
tert-Butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate 3-Br, 4-OMe 3-Hydroxypropyl C₁₆H₂₄BrNO₄ 374.27 Bromine at position 3; methoxy at position 4; identical chain
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate 5-Br, 2-OMe Ethyl (no hydroxy group) C₁₅H₂₁BrNO₃ ~343.24* Shorter ethyl chain; lacks hydroxy group; stereospecific (S-configuration)
tert-Butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate 3-Br, 4-F 3-Hydroxypropyl C₁₆H₂₃BrFNO₃ ~376.27* Fluorine replaces methoxy at position 4; altered electronic properties

*Molecular weights estimated based on analogous structures.

Key Structural and Functional Insights:

Substituent Position Effects: The 5-bromo-2-methoxy substitution (target compound) places bromine and methoxy groups in meta and ortho positions, respectively. This contrasts with the 3-bromo-4-methoxy analog (), where substituents are meta and para. The 3-bromo-4-fluoro analog () replaces methoxy with fluorine, reducing steric bulk but increasing electronegativity, which could enhance binding to hydrophobic pockets in biological targets .

Chain Modifications :

  • The ethyl chain in ’s compound lacks a hydroxy group, reducing hydrogen-bonding capacity compared to the hydroxypropyl chain in the target compound. This difference may impact solubility and pharmacokinetic properties .

Biological Activity

Tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic compound that has garnered interest in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₆H₂₄BrN₁O₄
  • Molecular Weight : Approximately 374.27 g/mol
  • Functional Groups : It contains a tert-butyl group, a bromo-substituted methoxyphenyl moiety, and a hydroxypropyl chain.

The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal applications.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

  • Anticonvulsant Activity : The compound is noted as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug approved for treating partial-onset seizures and neuropathic pain. This connection suggests potential anticonvulsant properties of the compound itself.
  • Enzyme Modulation : Compounds with similar structures often interact with specific enzymes or receptors, potentially acting as inhibitors or modulators of biological pathways. The presence of the hydroxy group enhances its ability to engage in hydrogen bonding, crucial for biological interactions.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Receptor Interaction : The unique combination of functional groups may influence receptor interactions and metabolic stability.
  • Biochemical Pathway Modulation : The compound's ability to modulate enzyme activity can lead to altered biochemical pathways, contributing to its therapeutic effects.

Synthesis and Applications

The synthesis of this compound involves several steps, which include:

  • Formation of Carbamate : The initial reaction involves the formation of the carbamate functional group through reaction with appropriate amines.
  • Purification : High yields and purity are necessary for further applications in drug development and synthesis of bioactive molecules.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features that may confer distinct biological activities. The following table summarizes notable compounds:

Compound NameUnique Features
Tert-butyl N-{2-(5-bromothiophen-2-yl)ethyl}carbamateContains thiophene; potential different biological activity
Tert-butyl N-{2-(4-chloro-3-methoxyphenyl)ethyl}carbamateChlorine substitution may alter pharmacological properties
Tert-butyl N-{2-(4-fluorophenyl)ethyl}carbamateFluorine substitution could enhance lipophilicity and bioavailability

Future Directions

Further research is required to elucidate the specific mechanisms and efficacy of this compound in biological systems. Potential studies could include:

  • In vitro assays to assess its interaction with specific receptors.
  • In vivo studies to evaluate its pharmacokinetic properties and therapeutic efficacy.

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